molecular formula C18H17N3O2 B5711243 2-(4-oxo-3(4H)-quinazolinyl)-N-(2-phenylethyl)acetamide

2-(4-oxo-3(4H)-quinazolinyl)-N-(2-phenylethyl)acetamide

Cat. No. B5711243
M. Wt: 307.3 g/mol
InChI Key: YOYABPJHDSDOKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-oxo-3(4H)-quinazolinyl)-N-(2-phenylethyl)acetamide, also known as QNZ or ETP-470, is a synthetic compound that has gained significant attention in scientific research. It belongs to the class of quinazoline derivatives and has been studied extensively for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(4-oxo-3(4H)-quinazolinyl)-N-(2-phenylethyl)acetamide involves the inhibition of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in regulating immune and inflammatory responses. 2-(4-oxo-3(4H)-quinazolinyl)-N-(2-phenylethyl)acetamide binds to the active site of the inhibitor of κB kinase (IKK) and prevents its phosphorylation, which in turn prevents the activation of NF-κB. This leads to a reduction in the production of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-oxo-3(4H)-quinazolinyl)-N-(2-phenylethyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which play a key role in the development of inflammation and autoimmune disorders. 2-(4-oxo-3(4H)-quinazolinyl)-N-(2-phenylethyl)acetamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway.

Advantages and Limitations for Lab Experiments

2-(4-oxo-3(4H)-quinazolinyl)-N-(2-phenylethyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also relatively stable and can be stored for long periods without significant degradation. However, 2-(4-oxo-3(4H)-quinazolinyl)-N-(2-phenylethyl)acetamide also has some limitations. It has low solubility in water, which can make it difficult to prepare solutions for in vitro and in vivo experiments. In addition, 2-(4-oxo-3(4H)-quinazolinyl)-N-(2-phenylethyl)acetamide has been shown to have some toxicity in certain cell types, which can limit its use in some experiments.

Future Directions

There are several future directions for the study of 2-(4-oxo-3(4H)-quinazolinyl)-N-(2-phenylethyl)acetamide. One potential area of research is the development of 2-(4-oxo-3(4H)-quinazolinyl)-N-(2-phenylethyl)acetamide analogs with improved solubility and reduced toxicity. Another area of research is the study of 2-(4-oxo-3(4H)-quinazolinyl)-N-(2-phenylethyl)acetamide in combination with other drugs for the treatment of cancer and autoimmune disorders. Finally, the use of 2-(4-oxo-3(4H)-quinazolinyl)-N-(2-phenylethyl)acetamide as a tool for studying the role of NF-κB in various biological processes is an area of research that holds great promise.

Synthesis Methods

The synthesis method of 2-(4-oxo-3(4H)-quinazolinyl)-N-(2-phenylethyl)acetamide involves the reaction of 2-aminobenzophenone with ethyl chloroacetate in the presence of potassium carbonate. The resulting intermediate is then treated with hydrazine hydrate to obtain the final product, 2-(4-oxo-3(4H)-quinazolinyl)-N-(2-phenylethyl)acetamide. The synthesis process is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

2-(4-oxo-3(4H)-quinazolinyl)-N-(2-phenylethyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. 2-(4-oxo-3(4H)-quinazolinyl)-N-(2-phenylethyl)acetamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 2-(4-oxo-3(4H)-quinazolinyl)-N-(2-phenylethyl)acetamide has been studied for its potential use in treating autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c22-17(19-11-10-14-6-2-1-3-7-14)12-21-13-20-16-9-5-4-8-15(16)18(21)23/h1-9,13H,10-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYABPJHDSDOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-oxoquinazolin-3(4H)-yl)-N-(2-phenylethyl)acetamide

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